molecular formula C15H10BrNS B14287123 2-Bromo-4,5-diphenyl-1,3-thiazole CAS No. 129206-23-1

2-Bromo-4,5-diphenyl-1,3-thiazole

Katalognummer: B14287123
CAS-Nummer: 129206-23-1
Molekulargewicht: 316.2 g/mol
InChI-Schlüssel: YFMYADHUNDCRKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4,5-diphenyl-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Vorbereitungsmethoden

The synthesis of 2-Bromo-4,5-diphenyl-1,3-thiazole typically involves the reaction of 2-bromoacetophenone with thiourea under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Chemischer Reaktionen

2-Bromo-4,5-diphenyl-1,3-thiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 2-Bromo-4,5-diphenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-4,5-diphenyl-1,3-thiazole can be compared with other thiazole derivatives, such as:

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its bromine atom at the 2-position and phenyl groups at the 4 and 5 positions make it a versatile intermediate for further chemical modifications.

Eigenschaften

CAS-Nummer

129206-23-1

Molekularformel

C15H10BrNS

Molekulargewicht

316.2 g/mol

IUPAC-Name

2-bromo-4,5-diphenyl-1,3-thiazole

InChI

InChI=1S/C15H10BrNS/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H

InChI-Schlüssel

YFMYADHUNDCRKI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)Br)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.